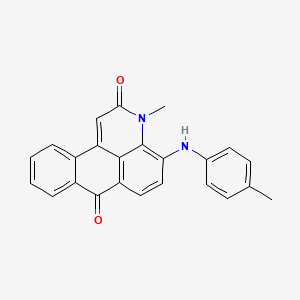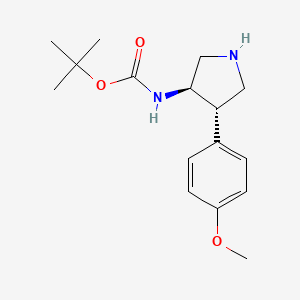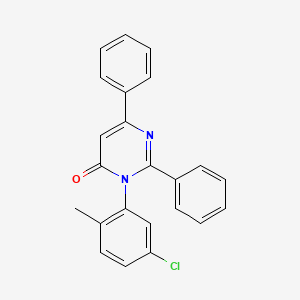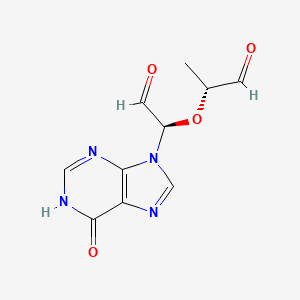
5'-Deoxyinosine dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxyinosine dialdehyde is a chemical compound derived from inosine, a nucleoside that is a component of RNA This compound is characterized by the presence of two aldehyde groups attached to the inosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyinosine dialdehyde typically involves the oxidation of 5’-deoxyinosine. One common method is the use of sodium periodate (NaIO4) as an oxidizing agent. The reaction is carried out in an aqueous solution, and the conditions are carefully controlled to ensure the selective oxidation of the hydroxyl groups to aldehyde groups. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 5’-Deoxyinosine dialdehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxyinosine dialdehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines in the presence of a catalyst, typically under mild conditions.
Major Products Formed
Oxidation: 5’-Deoxyinosine dicarboxylic acid.
Reduction: 5’-Deoxyinosine diol.
Substitution: Schiff bases and other imine derivatives.
Scientific Research Applications
5’-Deoxyinosine dialdehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Deoxyinosine dialdehyde primarily involves its interaction with enzymes in the purine metabolism pathway. It acts as an inhibitor of adenosine deaminase, an enzyme that converts adenosine to inosine. By inhibiting this enzyme, 5’-Deoxyinosine dialdehyde can modulate the levels of adenosine and inosine in the body, which has various physiological effects, particularly in the cardiovascular system .
Comparison with Similar Compounds
Similar Compounds
Inosine: The parent compound from which 5’-Deoxyinosine dialdehyde is derived.
5’-Deoxyadenosine: Another nucleoside with similar structural features but different biological activity.
2’-Deoxyinosine: A related compound with a similar structure but lacking the aldehyde groups.
Uniqueness
5’-Deoxyinosine dialdehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar nucleosides .
Properties
CAS No. |
71671-62-0 |
|---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(2R)-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1 |
InChI Key |
XSJQRGNLPCWYFJ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H](C=O)O[C@H](C=O)N1C=NC2=C1N=CNC2=O |
Canonical SMILES |
CC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


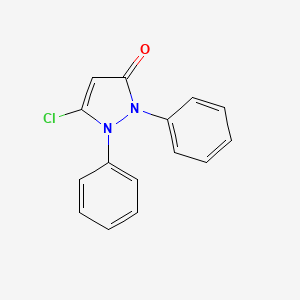
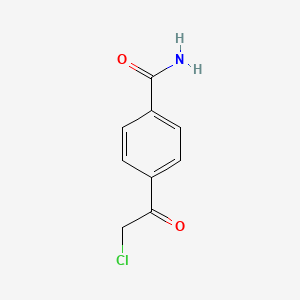
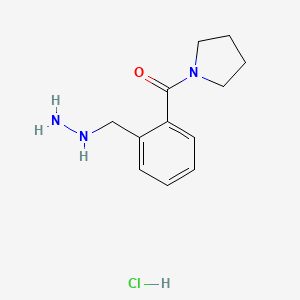
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
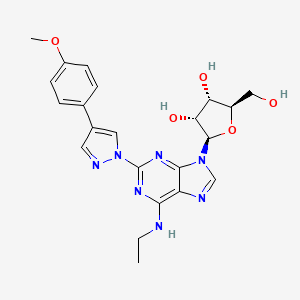


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
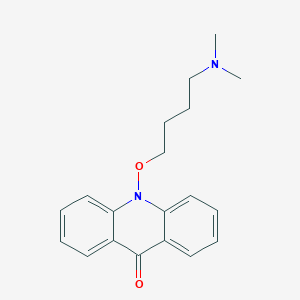
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
